![molecular formula C19H22ClN3O2S B2500796 N1-(2-chlorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234852-27-7](/img/structure/B2500796.png)
N1-(2-chlorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a small molecule drug that has shown promising results in scientific research for its potential therapeutic applications.
Scientific Research Applications
HIV-1 Envelope Protein Interaction
Research on N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) has shown it blocks the interaction between the HIV-1 gp120 envelope protein and its receptor CD4. This blocking enhances the binding of anti-gp120 monoclonal antibodies (MAbs) toward the envelope (Env) protein, suggesting potential applications in enhancing HIV-1 neutralization through immune modulation (Yoshimura et al., 2010).
Copper-Catalyzed Coupling Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been used as an effective catalyst system for Goldberg amidation reactions involving less reactive (hetero)aryl chlorides. This showcases the utility of oxalamide derivatives in facilitating the synthesis of complex organic compounds, which could be relevant for the synthesis or modification of compounds like N1-(2-chlorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide (De, Yin, & Ma, 2017).
Cannabinoid Receptor Interactions
Research involving compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has contributed significantly to understanding the interaction mechanisms with the CB1 cannabinoid receptor. Such studies are crucial for developing therapeutics targeting cannabinoid receptors, suggesting a potential avenue for investigating the interactions of structurally related compounds (Shim et al., 2002).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement showcases the versatility of oxalamide compounds in organic synthesis. This method could be relevant for the synthesis or functionalization of compounds similar to N1-(2-chlorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide (Mamedov et al., 2016).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-16-3-1-2-4-17(16)22-19(25)18(24)21-11-14-5-8-23(9-6-14)12-15-7-10-26-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHNPJYYXFMLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide |
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